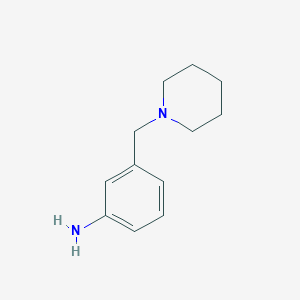

3-(Piperidin-1-ylmethyl)aniline

Descripción

Significance and Research Context of Piperidine (B6355638) and Aniline (B41778) Derivatives in Organic Chemistry

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, and aniline, the simplest aromatic amine, are cornerstones of organic and medicinal chemistry. researchgate.netijnrd.org The piperidine moiety is a prevalent feature in a vast number of natural alkaloids and synthetic pharmaceuticals, including well-known drugs. researchgate.netijnrd.orgnih.gov Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug design. The incorporation of a piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, membrane permeability, and ability to bind to biological targets. researchgate.net Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netijnrd.org

The combination of piperidine and aniline functionalities within a single molecular entity, as seen in 3-(Piperidin-1-ylmethyl)aniline, creates a unique scaffold with the potential for multifaceted applications. This hybrid structure offers a rich platform for further chemical derivatization, enabling the exploration of new chemical space and the development of molecules with novel properties.

Historical Perspectives on the Academic Study of Piperidinyl- and Anilino-Functionalized Scaffolds

The academic journey into piperidinyl- and anilino-functionalized scaffolds is intrinsically linked to the historical development of fundamental organic reactions. The synthesis of such compounds often relies on the Mannich reaction, a classic three-component condensation reaction discovered by German chemist Carl Mannich in 1912. vedantu.comyoutube.comtaylorandfrancis.comwikipedia.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. taylorandfrancis.comwikipedia.org In the context of this compound, a variation of this reaction, likely involving the reaction of aniline, formaldehyde, and piperidine, or a related synthetic equivalent, would be a primary route for its formation.

Historically, the focus of early research was on the development and understanding of such fundamental synthetic methodologies. youtube.com The exploration of the biological activities of the resulting "Mannich bases" followed, with many of these compounds exhibiting interesting pharmacological properties. Over time, as the principles of medicinal chemistry evolved, the deliberate design of molecules containing both piperidine and aniline moieties for specific biological targets became more common. This shift was driven by the recognition that combining these two well-established pharmacophores could lead to synergistic effects or novel mechanisms of action. While a detailed historical account specifically dedicated to the academic study of piperidinyl- and anilino-functionalized scaffolds as a distinct class is not extensively documented in a single source, their importance is evident from their frequent appearance in the medicinal chemistry literature over several decades.

Current Research Landscape and Emerging Scholarly Trends Pertaining to this compound

The current research landscape surrounding this compound positions it primarily as a versatile chemical intermediate and a building block in the synthesis of more complex molecules. chemimpex.com Its commercial availability from various suppliers underscores its utility in both academic and industrial research settings. scbt.comsigmaaldrich.comfishersci.fi

Emerging scholarly trends indicate a continued interest in the development of novel bioactive compounds derived from piperidine and aniline scaffolds. Research efforts are often directed towards the synthesis of libraries of derivatives and their subsequent biological evaluation for a range of therapeutic areas. While specific, in-depth research articles focusing solely on the biological activities of this compound are not abundant in the public domain, its structural motif is found in compounds investigated for various pharmacological effects. For instance, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been studied as potential anticancer agents. nih.gov Furthermore, the synthesis of imidazolylmethylpiperidine sulfonamides as aromatase inhibitors highlights the modular nature of this type of scaffold in drug discovery. nih.gov

The current focus appears to be less on the intrinsic biological activity of this compound itself, and more on its application as a starting material for generating novel chemical entities with tailored properties.

Scope and Objectives of Academic Investigations into this compound

The primary objective of academic investigations involving this compound is to leverage its structural features for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. The compound serves as a readily available scaffold that can be systematically modified to explore structure-activity relationships (SAR).

Key objectives of these investigations can be summarized as follows:

Synthesis of Novel Derivatives: The primary amino group on the aniline ring and the tertiary amine of the piperidine moiety offer multiple points for chemical modification. Researchers can introduce a wide variety of substituents to explore how these changes affect the molecule's physical, chemical, and biological properties.

Exploration of Biological Activity: Derivatives of this compound are likely to be screened against a range of biological targets. Given the known pharmacological profiles of piperidine and aniline derivatives, these investigations may focus on areas such as oncology, neurodegenerative diseases, and infectious diseases. researchgate.netijnrd.org

Development of Chemical Probes: The scaffold can be used to develop chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, researchers can use these molecules to visualize and investigate the function of specific proteins or pathways.

Materials Science Applications: The ability of the aniline moiety to undergo polymerization and the coordinating properties of the nitrogen atoms could be explored for the development of new polymers, ligands for metal catalysts, or other functional materials.

In essence, the academic investigation of this compound is driven by the quest for new molecules with enhanced or novel functions, capitalizing on the proven utility of its constituent piperidine and aniline fragments.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJNYLBEEMVJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424451 | |

| Record name | 3-(Piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93138-55-7 | |

| Record name | 3-(Piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Piperidinylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Ylmethyl Aniline and Its Analogues

Advanced Synthetic Routes to 3-(Piperidin-1-ylmethyl)aniline

The synthesis of this compound can be achieved through various chemical strategies, each offering distinct advantages in terms of efficiency, scalability, and the ability to introduce structural diversity.

Multi-Step Synthesis Strategies from Precursors

Complex organic molecules like this compound are often constructed through multi-step synthetic sequences. These routes typically begin with readily available starting materials and proceed through a series of chemical transformations to build the target molecule. For instance, a common strategy involves the initial synthesis of a substituted nitrobenzene (B124822) derivative, which is then subjected to reduction to form the aniline (B41778).

One reported multi-step synthesis starts from 3-(4-nitrophenyl)pyridine, which undergoes a salification reaction with an allyl halide to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. google.compatsnap.com This intermediate is then reduced to yield the final product. google.com Another approach begins with o-fluorobenzaldehyde, which is subjected to a Grignard reaction, oxidation, piperidine (B6355638) substitution, oximation, and finally, a reduction step to yield a substituted (piperidinyl)phenyl-butyl amine. researchgate.net

N-Alkylation Approaches Incorporating Piperidine Moieties

N-alkylation is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. In the context of synthesizing analogues of this compound, N-alkylation can be employed to introduce the piperidine ring onto an aniline precursor. This can be achieved by reacting a suitable aniline derivative with a piperidine-containing electrophile.

While direct N-alkylation of amines can sometimes lead to multiple alkylations, reductive amination offers a more controlled approach. masterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comrsc.org This strategy is highly versatile for installing a variety of alkyl groups onto an amine. masterorganicchemistry.com

Reduction-Based Syntheses of Aminoaryl Derivatives

The reduction of nitro compounds is a cornerstone of synthetic organic chemistry for the preparation of primary amines. wikipedia.orgorganic-chemistry.org This transformation is particularly important for the synthesis of anilines, where the nitro group is often introduced via electrophilic aromatic substitution and subsequently reduced. beilstein-journals.org

A variety of reducing agents and conditions can be employed for this purpose, each with its own level of chemoselectivity. scispace.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-based reductions using reagents such as tin (Sn) in hydrochloric acid (HCl) or zinc (Zn) with ammonium chloride (NH4Cl). wikipedia.orgscispace.com For instance, the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt can be achieved using sodium borohydride (B1222165) in the presence of zinc chloride, which simultaneously reduces the nitro group and the pyridine (B92270) ring. google.com Metal-free reduction methods, such as using trichlorosilane, have also been developed. beilstein-journals.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Sodium borohydride, Zinc chloride, THF | 4-(piperidin-3-yl)aniline (B168726) | 96.2% | google.com |

| 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl oxime | Catalytic hydrogenation | 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine | 95.5% | researchgate.net |

| Aromatic and Aliphatic Nitro Compounds | Trichlorosilane, Tertiary amine | Primary Amines | High yields | beilstein-journals.org |

| 1,3-dinitrobenzene | Zn/NH4Cl, Hydrazine/Pd-C, Sn/HCl, etc. | m-Nitroaniline, m-Phenylenediamine | Varies with conditions | scispace.com |

Novel Aminomethylation Techniques for Aromatic Systems

Aminomethylation reactions, such as the Mannich reaction, are powerful tools for introducing an aminomethyl group onto a carbon atom. organic-chemistry.orgyoutube.com The classical Mannich reaction involves the condensation of a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org This three-component reaction provides a direct route to β-amino carbonyl compounds. nih.gov

In the context of synthesizing this compound analogues, a Mannich-type reaction could be envisioned where an aniline derivative acts as the nucleophile, reacting with formaldehyde (B43269) and piperidine to introduce the piperidin-1-ylmethyl moiety. atlanchimpharma.comacs.org Variations of the Mannich reaction, including those catalyzed by transition metals or performed under solvent-free conditions, have been developed to improve efficiency and substrate scope. organic-chemistry.org

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation. acs.org The synthesis of substituted anilines and their derivatives has benefited greatly from the development of novel MCRs. rsc.orgacs.org

For example, a metal- and additive-free three-component reaction has been reported for the synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org Another green, one-step MCR involves the reaction of a nonenolizable aldehyde, a cyclohexenone derivative, and a primary or secondary amine to afford substituted anilines. acs.org Such strategies could be adapted for the efficient synthesis of this compound and its analogues.

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound scaffold possesses two primary sites for further chemical modification: the aromatic amino group and the piperidine ring. These sites allow for a wide range of derivatization reactions to explore the structure-activity relationships of resulting compounds.

The amino group of this compound can undergo a variety of common reactions for aromatic amines. For instance, it can be acylated with acid chlorides or anhydrides to form amides. This is a common strategy to modulate the electronic properties of the aromatic ring and can be used to direct further electrophilic aromatic substitution reactions. libretexts.org The amino group can also be alkylated, arylated, or used in the formation of heterocyclic rings.

The piperidine ring itself offers opportunities for functionalization. ajchem-a.com For example, if a piperidin-4-one precursor is used in the synthesis, the ketone functionality can be a handle for further modifications. ajchem-a.comyoutube.com The nitrogen atom of the piperidine ring can be quaternized or, in some cases, the ring can be opened or rearranged to access different heterocyclic structures. nih.gov Additionally, substituents can be introduced onto the piperidine ring through various synthetic methods, such as those involving the alkylation of picoline followed by reduction. youtube.com

| Reaction Type | Reagents | Functionalized Product | Reference |

| Acylation of aniline | Acetic anhydride | N-acetylated aniline derivative | libretexts.org |

| Reductive amination of piperidin-4-one | Aldehydes/Ketones, NaBH(OAc)3 | N-substituted aminoethylpiperidine | nih.gov |

| N-alkylation of piperidine | Alkyl halides | Quaternary ammonium salt | nih.gov |

| Cyclization of anilines | 1,1'-Carbonyldiimidazole (CDI) | Benzimidazolone derivatives | nih.gov |

Structural Modifications of the Piperidine Ring System

The piperidine ring within piperidine-aniline scaffolds is a frequent target for structural modification to modulate the compound's properties. These modifications can range from simple substitutions to complex stereoselective constructions.

Research into 4-anilidopiperidine analogues has shown that introducing constraints, such as methyl groups on the piperidine ring, can be a critical factor in determining the molecule's conformation. nih.gov The stereochemistry of substituents on the piperidine ring is also crucial. For instance, the hydrogenation of protected 5-methylenepiperidines can yield diastereoisomeric 5-methyl-2-substituted piperidines, with the stereoselectivity influenced by the choice of the nitrogen-protecting group (e.g., TFA vs. Boc). whiterose.ac.uk

Furthermore, the introduction of functional groups at various positions of the piperidine ring is a common strategy. For example, a carbonyl group at the 4-position of the piperidine ring is a key feature in a class of Vesicular Acetylcholine Transporter (VAChT) inhibitors. nih.gov The synthesis often starts from precursors like t-Boc-protected piperidine-4-carboxylic acid, which allows for further elaboration. nih.gov Radical-mediated cyclization of linear amino-aldehydes using cobalt(II) catalysts also provides a route to various substituted piperidines. nih.gov

| Modification Type | Example Precursor/Reactant | Resulting Structure | Key Finding/Method | Reference |

| Stereoselective Substitution | Protected 5-methylenepiperidines | Diastereoisomeric 5-methyl-2-substituted piperidines | Hydrogenation stereoselectivity depends on the N-protecting group. | whiterose.ac.uk |

| Functionalization | t-Boc-piperidine-4-carboxylic acid | Piperidines with a 4-position carbonyl group | Versatile intermediate for creating functionalized piperidines. | nih.gov |

| Cyclization for Substitution | Linear amino-aldehydes | Various substituted piperidines | Cobalt(II)-catalyzed radical intramolecular cyclization. | nih.gov |

Substitutions and Transformations on the Aniline Moiety

The aniline portion of the this compound framework offers numerous possibilities for chemical transformation, influencing the electronic properties and interaction capabilities of the molecule.

A common transformation is the reduction of a nitro group to form the aniline's primary amine. For instance, the synthesis of 3-Methyl-4-(piperidin-1-yl)aniline involves the reduction of 3-methyl-4-nitroaniline, often using hydrogen gas with a palladium catalyst or iron powder in an acidic medium. In a different synthetic approach for a related compound, 4-(piperidin-3-yl)aniline, a reduction step simultaneously reduces a nitro group and a pyridine ring using sodium borohydride and zinc chloride, avoiding the use of precious metals. google.com

The amino group itself can be modified. For example, converting the primary amino group to a monomethyl or dimethyl amino group can provide a site for radiolabeling with carbon-11 (B1219553). nih.gov Additionally, electrophilic aromatic substitution on the aniline ring is a viable strategy for introducing further functionality. Titanium-mediated electrolytic amination has been used to functionalize anilines like p-anisidine (B42471) and p-chloroaniline to create benzene-1,3-diamines. acs.org Studies on 4-anilidopiperidine analogues have also explored the effect of various substitutions on the phenyl ring, finding that in some cases, substitutions at the 4-position did not significantly affect binding affinities for certain receptors. nih.gov

| Transformation Type | Starting Material | Reagents | Product | Reference |

| Nitro Group Reduction | 3-(4-nitrophenyl)pyridine derivative | Sodium Borohydride, Zinc Chloride | 4-(piperidin-3-yl)aniline | google.com |

| Amine Alkylation | Primary aniline derivative | [11C]methyl iodide (conceptual) | N-methylated aniline derivative | nih.gov |

| Ring Amination | p-Anisidine / p-Chloroaniline | Hydroxylamine, Ti-mediator | Benzene-1,3-diamines | acs.org |

Hybridization with Other Heterocyclic Systems for Novel Architectures

Fusing the piperidine-aniline scaffold with other heterocyclic systems is a powerful strategy for creating novel chemical architectures with potentially unique properties. This approach involves connecting the core structure to other rings such as pyridines, pyrroles, or even more complex fused systems.

In the development of VAChT ligands, the phenyl group of a piperidine-containing scaffold was replaced with various heteroaromatic rings, including pyridine, substituted pyridines, and pyrroles. nih.gov For example, reacting a piperidine precursor with N-methyl pyrrole (B145914) provides a site for carbon-11 radiolabeling. nih.gov Similarly, coupling piperidine precursors with substituted pyridin-3-carbonyl moieties has been explored to optimize binding affinity. nih.gov

More complex bicyclic systems can also be constructed. A general method involving the reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by cyclization, has been used to create 5-methylene piperidines. whiterose.ac.uk Applying this methodology with cyclic reagents can lead to the formation of fused heterocyclic systems like 6-methylene indolizidine. whiterose.ac.uk The ring opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition also serves as a route to functionalized piperidines that can be further elaborated into hybrid structures. whiterose.ac.uk

Catalytic Strategies in the Synthesis of Piperidine-Aniline Compounds

Catalysis is central to the efficient and selective synthesis of piperidine-containing molecules. Both metal-based and organic catalysts are employed to construct the piperidine ring and introduce desired functionalities, with a growing emphasis on sustainable methods.

Metal-Catalyzed Reaction Development

Transition metal catalysis is a cornerstone for synthesizing piperidine rings, often through the hydrogenation or dearomatization of pyridine precursors. digitellinc.com

Palladium (Pd): Palladium catalysts are widely used. The reduction of pyridine N-oxides to piperidines can be efficiently achieved using palladium on carbon (Pd/C) with ammonium formate (B1220265). organic-chemistry.org Pd-catalyzed reactions of vinyl iodides with N-tosylhydrazones can assemble η³-allyl ligands through carbene insertion, leading to piperidine structures. organic-chemistry.org Sequential palladium-catalyzed allylic amination and Michael addition offers another route to substituted piperidines. whiterose.ac.uk

Rhodium (Rh) and Ruthenium (Ru): Heterogeneous 10% Rh/C has been used for the complete hydrogenation of pyridines in water under relatively mild conditions (80 °C, 5 atm H₂). organic-chemistry.org Ruthenium(II) complexes have been employed for the asymmetric hydrogenation of pyridine derivatives to produce enantiomerically enriched piperidines. nih.gov

Iridium (Ir): A Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to yield various cyclic amines, including piperidines, in good yields. organic-chemistry.org

Gold (Au) and Copper (Cu): Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of piperidines. acs.org

Organocatalytic Approaches to Enhanced Selectivity

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in the synthesis of piperidine derivatives without the need for metal catalysts. These methods often rely on chiral small molecules to control the stereochemical outcome of a reaction.

One notable example is the use of a quinoline (B57606) organocatalyst combined with trifluoroacetic acid as a co-catalyst. This system affords enantiomerically enriched 2,5-disubstituted and 2,5,5-trisubstituted protected piperidines through intramolecular aza-Michael reactions of N-tethered alkenes. nih.gov Another approach involves a hybrid bio-organocatalytic cascade, where a transaminase enzyme generates a key reactive intermediate for a subsequent complexity-building Mannich reaction, leading to a panel of 2-substituted piperidines. nih.gov Borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source is another practical organocatalytic method that produces piperidines with good cis-selectivity. organic-chemistry.org

Application of Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of piperidine-aniline compounds to reduce environmental impact and improve safety and efficiency.

A key strategy is the use of environmentally benign solvents and reagents. For example, a water-mediated intramolecular cyclization that occurs after a bis-aza Michael addition has been developed for the synthesis of substituted piperidinols. nih.gov The hydrogenation of pyridines using a heterogeneous Rh/C catalyst can also be performed in water. organic-chemistry.org

Another green approach is the use of catalytic methods to avoid stoichiometric reagents. The use of ammonium formate with Pd/C for the reduction of pyridine N-oxides is advantageous as it avoids strong acids and harsh reagents. organic-chemistry.org A patent for preparing 4-(piperidin-3-yl)aniline describes a method using sodium borohydride and zinc chloride, which is highlighted as a way to avoid precious metals and lower production costs, making it suitable for large-scale industrial production. google.com Furthermore, developing one-pot syntheses, such as the cyclocondensation of alkyl dihalides and primary amines in an aqueous medium under microwave irradiation, aligns with green chemistry principles by reducing waste and improving efficiency. organic-chemistry.org

| Catalyst/Method | Transformation | Green Aspect | Reference |

| Rh/C | Pyridine Hydrogenation | Reaction in water | organic-chemistry.org |

| Pd/C, Ammonium Formate | Reduction of Pyridine N-oxides | Avoidance of strong acids/harsh reagents | organic-chemistry.org |

| Sodium Borohydride, ZnCl₂ | Reduction of Nitro-Pyridine | Avoidance of precious metals | google.com |

| Microwave Irradiation | Cyclocondensation | Energy efficiency, aqueous medium | organic-chemistry.org |

| Water-mediated cyclization | Bis-aza Michael addition followed by cyclization | Use of water as a solvent | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to determine the connectivity of atoms and infer electronic and conformational details.

Proton (¹H) NMR Studies for Connectivity and Environment

A ¹H NMR spectrum of 3-(Piperidin-1-ylmethyl)aniline would reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic protons on the aniline (B41778) ring are expected to appear in the range of 6.5-7.2 ppm. The substitution pattern (meta) will lead to a complex splitting pattern. The proton at C2 would likely be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show doublet and triplet-like splitting patterns due to coupling with their neighbors. The -NH₂ protons of the aniline group would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is anticipated around 3.6 ppm.

The methylene (B1212753) bridge protons (-CH₂-) connecting the aniline and piperidine (B6355638) rings are expected to produce a singlet at approximately 3.4-3.6 ppm. The protons on the piperidine ring would show characteristic signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would be deshielded and are predicted to appear around 2.3-2.5 ppm as a multiplet. The protons on the carbons further away (β- and γ-protons) would resonate at higher fields, likely in the range of 1.4-1.6 ppm, as complex multiplets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H (C2) | ~6.7 | s (singlet) or t (triplet) | 1H |

| Aromatic-H (C4, C6) | ~6.6-6.8 | d (doublet) or m (multiplet) | 2H |

| Aromatic-H (C5) | ~7.1 | t (triplet) | 1H |

| -NH₂ | ~3.6 | br s (broad singlet) | 2H |

| -CH₂- (benzyl) | ~3.5 | s (singlet) | 2H |

| Piperidine-H (α) | ~2.4 | m (multiplet) | 4H |

| Piperidine-H (β, γ) | ~1.5 | m (multiplet) | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the aniline ring are expected between 113 and 148 ppm. The carbon attached to the amino group (C3) would be significantly deshielded, appearing around 147 ppm. The carbon attached to the methylene bridge (C1) would also be downfield, around 140 ppm. The other aromatic carbons would resonate at values influenced by the substituents.

The methylene bridge carbon is predicted to have a chemical shift in the range of 60-65 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the α-carbons around 54 ppm and the β- and γ-carbons at higher fields, around 26 and 24 ppm, respectively.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C3) | ~147 |

| Aromatic-C (C1) | ~140 |

| Aromatic-C (C5) | ~129 |

| Aromatic-C (C6) | ~117 |

| Aromatic-C (C2) | ~115 |

| Aromatic-C (C4) | ~113 |

| -CH₂- (benzyl) | ~63 |

| Piperidine-C (α) | ~54 |

| Piperidine-C (β) | ~26 |

| Piperidine-C (γ) | ~24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the coupling between adjacent aromatic protons and within the piperidine ring's proton network. For instance, the triplet of the C5-H would show a cross-peak with the doublets of the C4-H and C6-H. Similarly, the α-protons of the piperidine ring would show correlations with the β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to the carbon it is attached to. For example, the singlet of the benzylic -CH₂- protons at ~3.5 ppm would show a cross-peak with the carbon signal at ~63 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. In the case of this compound, the benzylic protons would show a correlation to the C1 and C2/C6 carbons of the aniline ring, as well as to the α-carbons of the piperidine ring, thus confirming the connectivity of the entire molecule. The aromatic protons would show correlations to neighboring and more distant aromatic carbons, helping to confirm their specific assignments.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and methylene groups would appear just below 3000 cm⁻¹.

The N-H bending vibration of the primary amine is expected around 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine and the tertiary amine of the piperidine would be found in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. Out-of-plane (OOP) bending of the aromatic C-H bonds would produce strong bands in the 690-900 cm⁻¹ range, which are characteristic of the substitution pattern of the benzene (B151609) ring.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2800 | Strong |

| N-H Bend | 1650-1600 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470-1430 | Medium |

| Aromatic C-N Stretch | 1360-1250 | Strong |

| Aliphatic C-N Stretch | 1250-1020 | Medium |

| Aromatic C-H OOP Bend | 900-690 | Strong |

Note: These are predicted values and intensities.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar functional groups often give strong signals in IR, non-polar and symmetric bonds tend to produce strong signals in Raman spectroscopy.

In the FT-Raman spectrum of this compound, the symmetric aromatic C=C ring stretching vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, are expected to be prominent. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible. The C-N stretching vibrations would likely be weaker than in the IR spectrum. The spectrum would provide a characteristic fingerprint for the molecule, useful for identification and for studying molecular interactions in different environments.

Predicted Key FT-Raman Peaks for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2950-2800 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600-1550 | Medium |

| Aliphatic C-C Stretch | 1200-800 | Medium |

Note: These are predicted values and relative intensities.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Determination

Mass spectrometry is a cornerstone technique for elucidating the structure of this compound. It provides a precise determination of the molecular weight and offers insights into the compound's fragmentation pattern, which helps confirm its structural arrangement.

The molecular formula of this compound is C₁₂H₁₈N₂. chemimpex.comscbt.comparchem.comuni.lu This gives it a molecular weight of approximately 190.29 g/mol . chemimpex.comscbt.comsigmaaldrich.comsigmaaldrich.com In mass spectrometry, the compound is ionized, often by adding a proton, to form a molecular ion. For this compound, the protonated molecule, [M+H]⁺, would be expected at a mass-to-charge ratio (m/z) of approximately 191.15. uni.lu

The fragmentation of this compound under electron ionization (EI) can be predicted by considering its constituent parts: the aniline ring, the piperidine ring, and the methylene bridge. The fragmentation of aromatic amines like aniline typically involves the loss of a hydrogen atom, followed by the expulsion of hydrogen cyanide (HCN). miamioh.edu Cyclic amines such as piperidine characteristically fragment via alpha-cleavage, leading to the loss of a hydrogen atom from the carbon adjacent to the nitrogen, resulting in a stable iminium ion. miamioh.edu

For this compound, the major fragmentation pathways are expected to be:

Alpha-cleavage at the benzylic position: The bond between the methylene group and the aniline ring can break, leading to the formation of a stable piperidin-1-ylmethyl cation (m/z 98) and a neutral aniline radical, or a benzyl (B1604629) cation (m/z 91) and a piperidin-1-amine radical.

Fragmentation of the piperidine ring: The piperidine ring can undergo cleavage, typically resulting in the loss of ethylene (B1197577) (C₂H₄), leading to a fragment at m/z 84 from the piperidine moiety itself. miamioh.edu

Formation of a tropylium (B1234903) ion: A common rearrangement for benzyl-containing compounds can lead to the formation of the highly stable tropylium ion at m/z 91.

A summary of predicted key mass spectrometry data is presented below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

| [M]⁺ | 190.15 | Molecular ion |

| [M+H]⁺ | 191.15 | Protonated molecular ion, commonly observed in ESI-MS. uni.lu |

| [M+Na]⁺ | 213.14 | Sodiated molecular ion, can be observed as an adduct. uni.lu |

| Piperidin-1-ylmethyl Cation | 98.11 | Resulting from cleavage of the bond between the CH₂ and the phenyl ring. |

| Tropylium Ion | 91.05 | A common, stable fragment in compounds with a benzyl group. |

| Piperidine Fragment (M-1) | 84.08 | Characteristic fragment from the piperidine ring. miamioh.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the aniline moiety.

The aniline component contains a benzene ring substituted with an amino group (-NH₂), which is a strong activating group (auxochrome). This results in two primary absorption bands:

An intense band around 230-240 nm, corresponding to the π → π* transition of the benzene ring.

A weaker band around 280-290 nm, known as the "B-band" (benzenoid band), which is a result of a different π → π* transition within the aromatic system. researchgate.net

The piperidine ring, being a saturated aliphatic amine, does not have π electrons and therefore does not absorb significantly in the typical UV-Vis range (above 200 nm). researchgate.net Its presence is not expected to directly contribute to the absorption bands but can have a minor influence on the electronic environment of the aniline ring through the methylene linker. The spectra of aniline are known to be sensitive to the pH of the medium. orientjchem.org In acidic solutions, the lone pair of electrons on the aniline nitrogen gets protonated, leading to a loss of the auxochromic effect and a spectrum that more closely resembles that of benzene.

The electronic transitions for this compound are summarized in the table below.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Type of Transition | Chromophore |

| ~235 nm | π → π | Aniline moiety |

| ~285 nm | π → π (B-band) | Aniline moiety |

| <200 nm | n → σ* | Piperidine nitrogen |

Elemental Analysis in the Context of Compound Stoichiometry and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₂H₁₈N₂, to confirm the compound's stoichiometry and assess its purity. chemimpex.comscbt.comparchem.comuni.lu

The theoretical elemental composition is calculated based on the molecular weight of the compound (190.29 g/mol ) and the atomic weights of its constituent atoms (C: 12.01, H: 1.008, N: 14.01).

Carbon (C): (12 * 12.01) / 190.29 * 100% = 75.74%

Hydrogen (H): (18 * 1.008) / 190.29 * 100% = 9.55%

Nitrogen (N): (2 * 14.01) / 190.29 * 100% = 14.71%

A close correlation between the experimental results from an elemental analyzer and these theoretical values provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant impurities. Commercial grades of this compound often specify a purity of 95% or higher. sigmaaldrich.comjk-sci.com

Table 3: Elemental Composition of this compound

| Element | Atomic Weight | Number of Atoms | Total Weight | Theoretical Mass Percentage (%) |

| Carbon | 12.01 | 12 | 144.12 | 75.74 |

| Hydrogen | 1.008 | 18 | 18.144 | 9.55 |

| Nitrogen | 14.01 | 2 | 28.02 | 14.71 |

| Total | 190.29 | 100.00 |

Computational Chemistry and Theoretical Investigations of 3 Piperidin 1 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.gov These methods allow for the determination of molecular geometries, energy landscapes, and various reactivity descriptors.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. sysrevpharm.org For 3-(Piperidin-1-ylmethyl)aniline, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure (geometry optimization). asianpubs.orgresearchgate.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Furthermore, DFT can be used to explore the energy landscape of the molecule, identifying different conformations (rotational isomers) and the energy barriers between them. This is particularly relevant for the flexible piperidinylmethyl group, which can adopt various orientations relative to the aniline (B41778) ring.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C-N (aniline) bond length | ~1.40 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-N (piperidine) bond length | ~1.47 Å |

| C-C-N (aniline ring) bond angle | ~120° |

| C-N-C (piperidine ring) bond angle | ~112° |

| Note: These are estimated values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific DFT calculations for the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic pi system. The LUMO is likely to be distributed over the aromatic ring as well. The energy gap would provide insights into its susceptibility to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical)

| Molecular Orbital | Predicted Energy (eV) | Implication |

| HOMO | ~ -5.5 eV | Electron-donating ability |

| LUMO | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability |

| Note: These are estimated values and would be precisely determined through DFT calculations. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intermolecular and intramolecular interactions. scirp.org It provides a picture of the Lewis-like chemical bonding structure of a molecule. For this compound, NBO analysis can reveal important details about:

Charge Delocalization: It can quantify the delocalization of the lone pair of electrons on the aniline nitrogen into the aromatic ring, which influences its basicity and reactivity.

Hyperconjugative Interactions: NBO analysis can identify stabilizing interactions between occupied and unoccupied orbitals, such as the interaction between the C-H bonds of the piperidine (B6355638) ring and the aromatic pi system.

Intermolecular Hydrogen Bonding: It can predict the strength and nature of potential hydrogen bonds, for instance, between the amine group of one molecule and the nitrogen atom of the piperidine ring of another. orientjchem.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It helps in identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show:

Negative Potential: Concentrated around the nitrogen atom of the aniline group and the nitrogen atom of the piperidine ring, indicating these are the most likely sites for electrophilic attack.

Positive Potential: Around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack or hydrogen bonding.

These maps are valuable for predicting how the molecule will interact with other molecules, including receptors or enzymes in a biological context. nih.gov

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. epstem.net For this compound, this would help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. asianpubs.orgresearchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aniline N-H | Stretching | ~3400-3500 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2800-3000 |

| Aromatic C=C | Stretching | ~1500-1600 |

| C-N | Stretching | ~1250-1350 |

| Note: These are general ranges and would be refined by specific calculations. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in different environments. nih.govosti.gov

For this compound, molecular dynamics (MD) simulations could be used to:

Study Conformational Dynamics: Analyze the flexibility of the molecule and the transitions between different conformations in a solvent.

Investigate Solvation Effects: Understand how the molecule interacts with solvent molecules, which can influence its properties and reactivity.

Simulate Interactions with Biomolecules: If the molecule is being investigated for potential biological activity, MD simulations can model its binding to a target protein, providing insights into the binding mode and affinity.

No Specific Computational Research Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or theoretical investigation studies have been found for the compound this compound.

While computational studies are a common practice in modern chemical research for characterizing new molecules, it appears that this compound has not been the subject of such specific published research focusing on its conformational analysis, rotational barriers, in silico pharmacokinetic properties (ADME), molecular docking, electron density topology, or theoretical reaction pathways.

Searches for data pertaining to the requested outline, including detailed research findings and data tables, did not yield any results for this particular molecule. The scientific literature contains computational analyses of related structures, such as other piperidine derivatives and various anilines. However, in strict adherence to the request to focus solely on this compound, this information cannot be used to construct the specified article, as the findings would not be directly applicable.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the foundational research data is not available in the public domain.

Biological Activity and Molecular Mechanistic Investigations of 3 Piperidin 1 Ylmethyl Aniline and Its Derivatives

Anticancer Activities and Antiproliferative Mechanisms of Action

Inhibition of Key Cellular Pathways in Neoplastic Progression

The uncontrolled growth of cancer cells is frequently driven by aberrant signaling pathways. Several studies have shown that derivatives containing piperidine (B6355638) or aniline (B41778) motifs can effectively inhibit these critical pathways.

One such crucial pathway is the PI3K/AKT/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival. A novel aniline derivative isolated from the seeds of Peganum harmala, named pegaharoline A (PA), has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells. mdpi.com Mechanistic studies revealed that PA activates autophagy, a cellular self-degradation process, by blocking the PI3K/AKT/mTOR pathway, ultimately leading to apoptosis (programmed cell death) of the cancer cells. mdpi.com Similarly, other piperazine (B1678402) derivatives have been found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT pathway. researchgate.net

Another approach involves targeting pathways regulated by small GTPases, such as CDC42, which plays a role in cell division and migration. Pyrimidine derivatives that feature inverted piperidine and aniline moieties have been developed as inhibitors of the CDC42/RHOJ interaction. nih.gov These compounds exhibit significant antiproliferative activity against various melanoma cancer cell lines, demonstrating the therapeutic potential of targeting this neoplastic progression pathway. nih.gov

Furthermore, piperine, a natural product containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways in human lung adenocarcinoma cells. nih.gov This inhibition disrupts the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis, by interfering with both the canonical (SMAD-dependent) and non-canonical (ERK-dependent) arms of the TGF-β pathway. nih.gov

Interactions with Specific Oncogenic Targets (e.g., IKKb, ALK/ROS1)

Beyond broad pathway inhibition, specific oncogenic proteins are key targets for modern cancer therapy. The development of molecules that interact with and inhibit these specific targets is a primary goal in drug discovery.

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in certain cancers, particularly NSCLC, when they are involved in chromosomal rearrangements. nih.gov Novel 2-aminopyridine (B139424) derivatives have been designed as dual ROS1/ALK inhibitors to combat drug resistance. One promising spiro derivative, C01, demonstrated remarkable activity against a cell line expressing the crizotinib-resistant ROS1 G2032R mutation, with an IC₅₀ value of 42.3 nM, making it approximately 30 times more potent than crizotinib. nih.gov This highlights the potential of this chemical scaffold to overcome significant clinical challenges in targeted therapy. nih.gov

Cyclin-dependent kinases (CDKs) are another important class of oncogenic targets, as they regulate the cell cycle. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and synthesized as potential CDK2 inhibitors. nih.govresearchgate.net Compound 5a from this series was the most potent, with an IC₅₀ of 0.98 µM for CDK2/cyclin E inhibition. It also showed strong antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with IC₅₀ values of 1.88 µM and 2.12 µM, respectively. nih.govresearchgate.net

The epidermal growth factor receptor (EGFR) is another well-established target in cancer therapy. In an effort to develop new EGFR inhibitors, a series of methyl piperazine derivatives were synthesized. researchgate.net One compound, A-11 , showed cytotoxicity superior to the standard drug gefitinib (B1684475) against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 5.71 µM and 4.26 µM, respectively. researchgate.net Docking studies suggested that these compounds may exert their anticancer effect through the inhibition of EGFR. researchgate.net

Antimicrobial Properties and Molecular Modes of Action

The rise of antimicrobial resistance has created an urgent need for new anti-infective agents. Compounds containing the piperidine-aniline framework have been explored for their potential to combat a wide range of microbial pathogens.

Antibacterial Efficacy and Cell Wall Disruption Mechanisms

Derivatives of piperidine have shown notable efficacy against both Gram-positive and Gram-negative bacteria. A study on new piperidine derivatives demonstrated activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Another investigation into salicylanilide-based peptidomimetics revealed a lead compound with high activity against S. aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4.82 to 9.64 µM. mdpi.com Further derivatives showed broad-spectrum antibacterial activity, including against vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com

The synthesis of indolyl derivatives containing aminoguanidinium moieties has yielded compounds with significant activity against ESKAPE pathogens (a group of highly virulent and drug-resistant bacteria). nih.gov Several of these compounds showed potent antibacterial effects against clinical isolates of Klebsiella pneumoniae, with MICs ranging from 4 to 8 µg/mL, comparable to the antibiotic colistin. nih.gov Similarly, other research has shown that newly synthesized morpholine (B109124) and piperidine derivatives possess pronounced antimicrobial activity against pathogenic bacteria such as Acinetobacter baumannii, E. coli, K. pneumoniae, Pseudomonas aeruginosa, and S. aureus. researchgate.net

While the precise mechanisms are not always fully elucidated, some research points towards cell wall disruption. For example, 1,3-diarylpyrazolyl-acylsulfonamides containing a piperidine ring were found to target cell wall biosynthesis in Mycobacterium tuberculosis. nih.gov Although this is specific to mycobacteria, it suggests that interference with cell envelope integrity could be a mode of action for related compounds against other bacteria.

Antifungal Activities and Target Identification

In addition to bacteria, fungal pathogens are a significant health threat. Piperidine derivatives have also been investigated for their antifungal properties. A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for antifungal activity. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed significant activity against various fungal strains, including Microsporum gypseum, Trichophyton rubrum, and Candida albicans, when compared to the standard drug terbinafine. biomedpharmajournal.org

A key to developing more effective antifungals is the identification of their molecular targets. A study of novel 4,6-disubstituted s-triazine derivatives, which incorporate aniline and piperidine moieties, found that most compounds exhibited antifungal activity against C. albicans. nih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of N-myristoyltransferase (NMT). NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins (N-myristoylation), a process vital for their function and localization. Targeting NMT is a promising strategy for antifungal drug development, and these triazine derivatives represent a potential new class of NMT inhibitors. nih.gov

Antitubercular Potency and Mechanistic Insights

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of new antitubercular drugs is a global health priority.

Several studies have identified piperidine-containing structures with potent activity against M. tuberculosis. A series of 1-(piperidin-3-yl)thymine amides were designed as inhibitors of M. tuberculosis thymidylate kinase (MtbTMPK), an enzyme essential for DNA synthesis. nih.gov One amide analogue, 4g , was found to be active against the avirulent M. tuberculosis H37Ra strain with a MIC₅₀ of 35 µM, opening a new path for future modifications. nih.gov

Another promising strategy involves targeting the mycobacterial cell wall. A library of 1,3-diarylpyrazolyl-acylsulfonamides was screened, and a lead compound containing a piperidine group was identified. nih.gov Structure-activity relationship (SAR) studies improved the whole-cell potency to MIC values below 0.5 µM. These compounds were found to be bactericidal and acted by targeting cell wall biosynthesis. nih.gov

The enoyl-acyl carrier protein reductase, InhA, is a well-validated target in M. tuberculosis and is inhibited by the frontline drug isoniazid. New hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core have been designed as potential InhA inhibitors. nih.gov Several of these compounds showed high antimycobacterial activity (MIC of 8 µg/mL) against the H37Ra strain and were also effective against pyrazinamide-resistant strains (MIC of 4 µg/mL). nih.gov While not piperidine derivatives themselves, this work highlights the ongoing effort to find new inhibitors for established antitubercular targets.

Additionally, a series of 1,8-naphthyridine (B1210474) derivatives incorporating piperidine and morpholine were synthesized and evaluated against M. tuberculosis H37Rv. researchgate.net The results indicated that all tested compounds showed significant activity, with analogues having heterocyclic groups at position 7 being the most potent. researchgate.net

Neuropharmacological Research and Neurotransmitter System Modulation

Derivatives of 3-(Piperidin-1-ylmethyl)aniline, which fall under the broader class of N-benzylpiperidine compounds, are of significant interest in neuropharmacological research due to their structural similarities to known central nervous system (CNS) active agents. Their flexible N-benzylpiperidine motif allows for crucial interactions with various biological targets. nih.gov

Dopamine (B1211576) Receptor Affinity:

Derivatives of N-benzylpiperidine have been investigated for their affinity to dopamine receptors. For instance, certain CNS stimulants with a benzylpiperidine core show agonist activity at the dopamine D1 receptor. wikipedia.org The D2 receptor is a primary target for many neuroleptic drugs, and N-benzylpiperidine derivatives have been designed and evaluated as D2 receptor ligands.

Serotonin (B10506) Receptor Affinity:

The serotonin receptor system is another crucial target for N-benzylpiperidine derivatives. The structural motif is frequently utilized in the development of ligands for various serotonin receptor subtypes.

A summary of the receptor binding affinities for some N-benzylpiperidine and related derivatives is presented in the table below.

| Derivative Class | Receptor Target | Finding |

| N-Benzylpiperidine Derivatives | Dopamine D1 Receptor | Some derivatives exhibit agonist activity. wikipedia.org |

| N-Benzylpiperidine Derivatives | Histone Deacetylase (HDAC) / Acetylcholinesterase (AChE) | Dual inhibition observed with some derivatives, suggesting potential in Alzheimer's disease treatment. nih.gov |

This table is generated based on data for structurally related derivatives and does not represent data for this compound itself.

The modulation of dopamine and serotonin receptors by derivatives of this compound suggests their potential to influence various CNS processes.

N-benzylpiperidine derivatives have been explored for their potential as nootropics and cognitive enhancers. For example, methylphenidate, a benzylpiperidine derivative, is known to improve working memory, episodic memory, and inhibitory control. wikipedia.org Furthermore, research into dual inhibitors of HDAC and AChE, which include N-benzylpiperidine structures, points towards neuroprotective activities. nih.gov These findings underscore the potential for derivatives of this compound to be developed for the management of neurodegenerative conditions like Alzheimer's disease. nih.gov

Anti-inflammatory Response Mechanisms and Mediators

The anti-inflammatory potential of piperidine-containing compounds has been a subject of scientific investigation. While direct studies on this compound are limited, research on related structures provides insights into their possible mechanisms.

Studies on 4-benzylpiperidine (B145979) have demonstrated its ability to inhibit protein denaturation and proteinase activity in a dose-dependent manner. Protein denaturation is a key event in inflammation, and its inhibition is a marker of anti-inflammatory activity.

The anti-inflammatory effects of some piperidine derivatives are also attributed to the inhibition of pro-inflammatory mediators. For instance, some derivatives have been shown to reduce edema in animal models of inflammation.

Enzyme and Receptor Interaction Studies for Target Engagement

The engagement of this compound derivatives with specific enzymes and receptors is a critical area of research to understand their therapeutic potential.

Enzyme Inhibition:

A significant area of investigation for N-benzylpiperidine derivatives is their role as enzyme inhibitors. As mentioned earlier, certain derivatives have been identified as potent dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), enzymes that are key targets in Alzheimer's disease therapy. nih.gov The N-benzylpiperidine motif is recognized for its ability to form cation-π interactions with target proteins, contributing to binding affinity and inhibitory activity. nih.gov

Receptor Interaction:

The interaction of these derivatives with neurotransmitter receptors is fundamental to their neuropharmacological effects. The N-benzylpiperidine scaffold serves as a versatile platform that can be modified to fine-tune binding affinity and selectivity for different receptor subtypes. nih.gov

In Vitro and In Silico Biological Evaluation Methodologies and Validation

A combination of in vitro and in silico methods is employed to evaluate the biological activity of this compound and its derivatives.

In Vitro Methodologies:

Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of compounds for specific receptors, such as dopamine and serotonin receptors.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as AChE or HDAC.

Cell-Based Assays: Cultured cells are used to assess the cellular effects of the compounds, such as neuroprotection or anti-inflammatory activity. For example, PC-12 cells are used to evaluate neuroprotective effects. nih.gov

Anti-inflammatory Assays: In vitro models like inhibition of albumin denaturation and proteinase inhibitory activity are used to screen for anti-inflammatory properties.

In Silico Methodologies:

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a target protein, helping to understand the molecular basis of interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent derivatives. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to study N-benzylpiperidines as AChE inhibitors. drugbank.com

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, which are crucial for their drug-likeness and potential for in vivo efficacy.

These methodologies are essential for the initial screening and optimization of derivatives of this compound, guiding further preclinical and clinical development.

Applications in Advanced Chemical and Material Sciences

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The primary application of 3-(Piperidin-1-ylmethyl)aniline in organic synthesis is as a versatile intermediate or building block. chemimpex.com Its structure is a ready-made scaffold containing multiple reaction sites. The aromatic primary amine of the aniline (B41778) group can undergo a wide array of chemical transformations, including diazotization, acylation, alkylation, and participation in various coupling reactions. The tertiary amine within the piperidine (B6355638) ring offers a basic site and potential point for quaternization.

This versatility makes the compound an essential building block for constructing more complex, often biologically active, molecules. chemimpex.comnih.gov Researchers in medicinal chemistry, for instance, utilize such scaffolds to develop novel pharmaceutical agents. The ability to selectively modify the aniline or piperidine part of the molecule allows for the systematic tuning of a target molecule's properties, such as solubility, lipophilicity, and receptor binding affinity. While specific, large-scale syntheses starting directly from this compound are proprietary or documented in patent literature, its role as a precursor is well-established in chemical supply catalogs where it is listed as an intermediate for specialty chemicals and agrochemicals. chemimpex.com The synthesis of compounds like Repaglinide, for example, involves complex piperidinyl phenyl amine intermediates, underscoring the importance of this structural class in creating high-value molecules. researchgate.net

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 93138-55-7 | scbt.comfishersci.fi |

| Molecular Formula | C₁₂H₁₈N₂ | scbt.comfishersci.fiuni.lu |

| Molecular Weight | 190.29 g/mol | scbt.comfishersci.fi |

| IUPAC Name | This compound | fishersci.fiuni.lu |

| Synonyms | [3-(Piperidin-1-ylmethyl)phenyl]amine, 3-(1-Piperidylmethyl)aniline | chemimpex.comfishersci.fi |

Role in Catalysis and Ligand Design

The electron-rich nitrogen atoms in this compound make it a promising candidate for applications in catalysis, both as a ligand for metal complexes and as a potential organocatalyst.

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen atoms of the aniline and piperidine groups in this compound possess lone pairs of electrons that can be donated to a metal center. This allows the molecule to function as a ligand. Depending on the reaction conditions and the metal used, it could act as a monodentate ligand (binding through one nitrogen atom) or a bidentate chelating ligand (binding through both nitrogen atoms), although the latter would require the formation of a strained four-membered ring, making it less likely.

More commonly, derivatives of such aniline compounds are used to create more sophisticated ligands. For example, Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are widely used in catalysis. A Schiff base derived from an aniline derivative, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, has been shown to act as a bidentate N,N'-chelating ligand in the formation of cadmium(II) coordination polymers. nih.govresearchgate.net Similarly, aniline-functionalized tris(pyrazolyl)methane (Tpm) ligands are exploited in a range of catalytic applications. mdpi.com These examples demonstrate the principle that the aniline scaffold is a valuable platform for designing ligands for transition-metal catalysis. researchgate.net The presence of both a soft (aniline) and a hard (piperidine) nitrogen donor site in this compound offers potential for selective metal binding in catalytic systems.

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The piperidine motif is a common feature in many successful organocatalysts, often acting as a Brønsted base or as a precursor to a catalytic enamine or iminium ion. The piperidine nitrogen in this compound is basic and could potentially be employed in base-catalyzed reactions.

Furthermore, the aniline group can be readily transformed into other functional groups known to be active in organocatalysis, such as thioureas, squaramides, or phosphoric acids. These groups are highly effective in activating substrates through hydrogen bonding. Therefore, this compound serves as a potential starting material for the synthesis of novel bifunctional organocatalysts, where one part of the molecule provides a basic site (the piperidine) and the other provides a hydrogen-bonding or other activating site.

Exploration in Materials Science and Polymer Chemistry

The structure of this compound is well-suited for incorporation into polymeric structures and for directing the formation of organized molecular assemblies.

Self-assembly is the process by which molecules spontaneously adopt a well-defined arrangement. The functional groups on this compound can participate in several non-covalent interactions that drive self-assembly. The aniline -NH₂ group is a hydrogen bond donor, while the nitrogen atoms are hydrogen bond acceptors. The phenyl ring can engage in π–π stacking interactions.

Coordination polymers are extended networks of metal ions linked by organic ligands. nih.gov When these materials are porous, they are often called Metal-Organic Frameworks (MOFs). nih.govresearchgate.net The design of these materials relies on using organic linkers (or "struts") that have multiple binding sites capable of coordinating to metal ions (or "nodes").

With two distinct nitrogen-based potential coordination sites, this compound is a candidate for use as an organic linker in the synthesis of coordination polymers. It could potentially bridge two different metal centers, leading to the formation of one-, two-, or three-dimensional networks. The specific geometry of the molecule would influence the resulting topology of the polymer. The use of aniline derivatives as linkers in coordination polymers is an active area of research. nih.govresearchgate.net The resulting materials have potential applications in areas such as gas storage, separations, and catalysis, driven by the properties of both the metal nodes and the functional organic linkers. nih.gov

Table 2: Potential Applications of this compound Functional Groups

| Functional Group | Potential Role | Application Area | Analogous System Reference |

|---|---|---|---|

| Aniline (-NH₂) | Diazotization, Acylation, Alkylation, Coupling Reactions | Complex Synthesis | General Organic Synthesis chemimpex.com |

| Aniline & Piperidine Nitrogens | Metal Coordination (Ligand) | Catalysis, Coordination Polymers | Aniline-Schiff Base Ligands nih.govresearchgate.net |

| Piperidine Nitrogen | Brønsted Base | Organocatalysis | General Piperidine Catalysts nih.gov |

| Aniline (-NH₂) & Phenyl Ring | Hydrogen Bonding & π–π Stacking | Self-Assembly, Supramolecular Chemistry | Aniline-Schiff Base Assemblies nih.govresearchgate.net |

| Entire Molecule | Organic Linker/Strut | Coordination Polymers, MOFs | MOF Organic Linkers nih.govresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Piperidin 1 Ylmethyl Aniline Derivatives

Correlating Specific Structural Modifications with Observed Biological Potency

A notable application of the 3-(piperidin-1-ylmethyl)aniline scaffold has been in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A study by Chinese researchers detailed the design and synthesis of a series of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives, which demonstrated moderate to potent anti-HIV-1 activity. nih.gov

Key findings from this research highlight the critical role of substitutions on both the piperidine (B6355638) nitrogen and the aniline ring. The parent structure can be considered as having a "northern" piperidine region and a "southern" aniline region, connected by a methylene (B1212753) linker.

Modifications on the Piperidine Nitrogen: The introduction of an N-arylmethyl group on the piperidine ring was a crucial design element. The nature of this aryl group significantly impacted potency. For instance, derivatives with a benzyl (B1604629) group showed promising activity. Further substitution on this benzyl ring, particularly with electron-withdrawing groups like chlorine or trifluoromethyl, led to variations in efficacy.

Modifications on the Aniline Moiety: The aniline portion of the molecule often interacts with key residues in the target enzyme's binding pocket. Modifications at this end are thus highly sensitive. The primary amine of the aniline can be acylated or otherwise derivatized. For example, creating acrylamide (B121943) derivatives from the aniline amine introduced a potential covalent binding motif, though this was not the primary mechanism of action for the most potent compounds in this series.

The table below summarizes the structure-activity relationships for a selection of these HIV-1 inhibitors, illustrating how specific modifications correlate with biological potency, measured as the 50% effective concentration (EC₅₀) against wild-type HIV-1. nih.gov

| Compound ID | R1 (Substitution on Piperidine N) | R2 (Substitution on Aniline Ring) | EC₅₀ (μM) against wt HIV-1 |

| 5a1 | 4-Chlorobenzyl | -H | 0.048 |

| 5a6 | 4-(Trifluoromethyl)benzyl | -H | 0.022 |